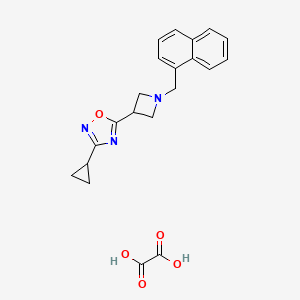
3-Cyclopropyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound features a cyclopropyl group, a naphthalene moiety, and an oxadiazole ring, which contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps, starting with the preparation of the naphthalene derivative and the cyclopropyl group. These intermediates are then combined under specific reaction conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain consistency and quality.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
科学的研究の応用
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a catalyst in chemical reactions.
Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in material science and drug discovery processes.
作用機序
The mechanism by which 3-Cyclopropyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
3-Cyclopropyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole: Similar structure but without the oxalate group.
Naphthalene derivatives: Various compounds containing the naphthalene moiety with different functional groups.
Oxadiazole derivatives: Compounds featuring the oxadiazole ring with different substituents.
Uniqueness: 3-Cyclopropyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is unique due to its combination of the cyclopropyl group, naphthalene moiety, and oxadiazole ring, which contribute to its distinct chemical and biological properties.
生物活性
3-Cyclopropyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate (CAS Number: 1396749-15-7) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a unique oxadiazole ring fused with cyclopropyl and azetidine moieties. Its molecular formula is C21H21N3O5, with a molecular weight of 395.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O5 |
| Molecular Weight | 395.4 g/mol |
| CAS Number | 1396749-15-7 |
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various cellular targets. The following mechanisms have been identified:
-
Anticancer Activity : The oxadiazole scaffold has been linked to anticancer properties through several mechanisms:
- Inhibition of Enzymes : Compounds containing the 1,3,4-oxadiazole ring can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Targeting Nucleic Acids : The interaction with DNA and RNA suggests potential in disrupting cancer cell replication .
- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial effects:
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to the oxadiazole scaffold:
- Anticancer Studies : A review highlighted that various 1,3,4-oxadiazole derivatives exhibit significant cytotoxicity against multiple cancer cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range when tested against breast and colon cancer cell lines .
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of oxadiazole derivatives, compounds were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans. Results indicated that some derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics like amoxicillin .
特性
IUPAC Name |
3-cyclopropyl-5-[1-(naphthalen-1-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O.C2H2O4/c1-2-7-17-13(4-1)5-3-6-15(17)10-22-11-16(12-22)19-20-18(21-23-19)14-8-9-14;3-1(4)2(5)6/h1-7,14,16H,8-12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXUUHDBWXAOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)CC4=CC=CC5=CC=CC=C54.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














